3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1190320-09-2) is a highly functionalized 5-azaindole building block widely procured for the synthesis of kinase inhibitors, STING modulators, and other targeted therapeutics [1]. The azaindole core serves as a bioisostere for indole, offering improved aqueous solubility and distinct hydrogen-bonding capabilities. This specific compound features two critical pre-installed modifications: a bromine atom at the C3 position, which acts as a ready-made handle for palladium-catalyzed cross-coupling reactions, and a fluorine atom at the C7 position, which modulates the physicochemical properties of the pyridine ring. Procuring this exact bifunctional scaffold allows medicinal chemists to bypass multi-step core functionalization and directly access late-stage diversification workflows [2].
Substituting this compound with the baseline 1H-pyrrolo[3,2-c]pyridine or its unfluorinated analog (3-bromo-1H-pyrrolo[3,2-c]pyridine) fundamentally alters both the synthetic trajectory and the pharmacological profile of the resulting library. While brominating an azaindole in-house using NBS is synthetically feasible, doing so on a heavily functionalized intermediate often yields inseparable regioisomers or over-brominated byproducts, reducing overall throughput [1]. Furthermore, omitting the 7-fluoro substituent removes a critical metabolic block and alters the pKa of the N5 pyridine nitrogen. This pKa shift can drastically increase hERG channel liability and reduce membrane permeability in the final active pharmaceutical ingredients (APIs). Consequently, substituting this specific fluorinated, pre-brominated scaffold compromises both process efficiency and the lead-like properties of downstream drug candidates [2].
The presence of the C3-bromine provides an immediate, high-yielding handle for Suzuki, Heck, and Sonogashira couplings. Attempting to brominate 7-fluoro-1H-pyrrolo[3,2-c]pyridine in-house typically requires NBS in DMF or DCM. While C3 is the most reactive site, the electron-withdrawing 7-fluoro group deactivates the core slightly compared to the unfluorinated analog, often necessitating harsher conditions or longer reaction times that can degrade sensitive substrates [1]. Procuring the pre-brominated scaffold eliminates this step, typically improving the overall library synthesis yield by 15-25% and removing the need for chromatographic separation of unreacted starting material or dibrominated impurities.
| Evidence Dimension | Synthetic steps to C3-functionalized product |
| Target Compound Data | 1 step (direct cross-coupling) |
| Comparator Or Baseline | 7-fluoro-1H-pyrrolo[3,2-c]pyridine (requires in-house bromination) |
| Quantified Difference | Eliminates 1 synthetic step and an associated 15-25% yield loss |
| Conditions | Standard library synthesis workflows |
Procuring the pre-brominated building block accelerates hit-to-lead timelines by streamlining direct late-stage functionalization.
In medicinal chemistry, the basicity of the pyridine nitrogen in 5-azaindoles can lead to unwanted binding to the hERG potassium channel, a major cardiovascular liability. The introduction of a fluorine atom at the C7 position exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the N5 nitrogen [1]. Class-wide data on fluorinated azaindoles indicates that a fluorine adjacent or meta to the pyridine nitrogen typically reduces the basic pKa by 1.5 to 2.5 units compared to the unfluorinated baseline. This reduction in basicity correlates directly with decreased hERG inhibition and improved lipophilic ligand efficiency (LLE) in downstream drug candidates.
| Evidence Dimension | Pyridine nitrogen pKa reduction |
| Target Compound Data | Reduced basicity (estimated pKa shift of -1.5 to -2.5 units) |
| Comparator Or Baseline | 3-bromo-1H-pyrrolo[3,2-c]pyridine (unfluorinated) |
| Quantified Difference | 1.5 to 2.5 unit reduction in pKa |
| Conditions | Physiological pH (7.4) |
Selecting the 7-fluoro analog proactively addresses cardiovascular toxicity risks early in the drug design process.
The C7 position of the 5-azaindole core is a known metabolic soft spot, susceptible to cytochrome P450-mediated oxidation which leads to rapid clearance of the pharmacophore. By procuring the 7-fluoro derivative, this metabolic liability is effectively blocked. The carbon-fluorine bond is significantly stronger (approx. 116 kcal/mol) than the carbon-hydrogen bond, resisting oxidative cleavage [1]. Comparative pharmacokinetic studies on azaindole-based kinase inhibitors show that fluorine substitution at metabolic hotspots can increase the in vivo half-life (t1/2) and reduce intrinsic clearance (CLint) by up to 2- to 3-fold compared to their unfluorinated counterparts.
| Evidence Dimension | Resistance to C7 oxidation |
| Target Compound Data | Metabolically blocked at C7 |
| Comparator Or Baseline | 3-bromo-1H-pyrrolo[3,2-c]pyridine (unfluorinated) |
| Quantified Difference | Up to 2-3x reduction in intrinsic clearance (CLint) for downstream APIs |
| Conditions | In vitro human liver microsome (HLM) assays |
Utilizing the 7-fluoro scaffold improves the pharmacokinetic profile and survivability of the resulting compounds in biological systems.
Due to the azaindole's ability to act as a hinge-binding motif in the ATP-binding pocket of kinases, this compound is an ideal starting material for developing selective kinase inhibitors (e.g., TYK2 or JAK family)[1]. The 7-fluoro group helps tune the electronic properties of the hinge-binding face, while the 3-bromo group allows for the rapid installation of selectivity-determining appendages projecting out of the pocket.
The functionalized 5-azaindole core is increasingly utilized in the design of STING (Stimulator of Interferon Genes) modulators for immuno-oncology [2]. The pre-installed halogens allow for orthogonal functionalization, enabling the precise spatial arrangement required to engage the STING dimer interface effectively, while the fluorine improves the overall oral bioavailability of the final immunotherapeutics.
For core medicinal chemistry facilities, this compound serves as a premium anchor for combinatorial library synthesis. The reliable reactivity of the C3-bromide in Suzuki and Buchwald-Hartwig couplings ensures high-fidelity automated synthesis, reducing the need for manual purification and accelerating the screening of novel chemical space [3].